molecular formula C24H46O4 B14745638 Butyl 12-acetoxyoctadecanoate CAS No. 5417-31-2

Butyl 12-acetoxyoctadecanoate

Cat. No.: B14745638
CAS No.: 5417-31-2
M. Wt: 398.6 g/mol
InChI Key: RZCIMBXDARLUTE-UHFFFAOYSA-N
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Description

Butyl 12-acetoxyoctadecanoate is an ester compound characterized by a long-chain fatty acid backbone (octadecanoate) modified with an acetyloxy group at the 12th carbon and esterified with a butyl group.

Properties

CAS No.

5417-31-2

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

IUPAC Name

butyl 12-acetyloxyoctadecanoate

InChI

InChI=1S/C24H46O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h23H,4-21H2,1-3H3

InChI Key

RZCIMBXDARLUTE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl 12-acetoxyoctadecanoate can be synthesized through the esterification reaction between 12-hydroxyoctadecanoic acid and butanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond and the removal of water as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes using reactive distillation or membrane reactors to enhance the efficiency and yield of the esterification reaction. These methods help in achieving higher conversion rates and purities .

Chemical Reactions Analysis

Hydrolysis

As an ester, Butyl 12-acetoxyoctadecanoate is susceptible to acidic or basic hydrolysis , yielding 12-acetoxyoctadecanoic acid and butanol. This reaction is common in ester chemistry and aligns with the compound’s structural features .

Transesterification

The compound may undergo transesterification with other alcohols under catalytic conditions (e.g., acid/base catalysts), producing new esters and butanol.

Metabolic Degradation

COMGHA, which includes this compound, is noted to be readily metabolized due to its glyceride nature, suggesting enzymatic hydrolysis in biological systems .

Structural and Analytical Data

Property Value
Primary Components 1,3-diacetoxypropan-2-yl 12-acetoxyoctadecanoate and 2,3-diacetoxypropyl 12-acetoxyoctadecanoate
Impurities Octadecanoic acid derivatives (e.g., 12-acetoxy-octadecanoic acid esters)
Bioaccumulation Not expected due to rapid metabolism

Research and Regulatory Context

  • Toxicokinetics : COMGHA is described as a glyceride with high biodegradability, reducing concerns about bioaccumulation despite relatively high BCF values .

  • Synthesis Impurities : Minor contaminants include octadecanoic acid derivatives, such as 12-acetoxy-octadecanoic acid esters .

Limitations in Available Data

No direct experimental data or reaction protocols specific to this compound were found in the provided sources. Analyses focus on its role within COMGHA mixtures rather than isolated reactivity.

This synthesis of information highlights the compound’s structural behavior and contextualizes its reactions within broader ester chemistry, while noting gaps in specific experimental data.

Mechanism of Action

The mechanism of action of butyl 12-acetoxyoctadecanoate involves its interaction with lipid membranes due to its amphiphilic structure. This interaction can alter the fluidity and permeability of the membranes, making it useful in drug delivery systems. The ester bond in the compound can be hydrolyzed by esterases , releasing the active components that exert their effects on molecular targets and pathways involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Butyl 12-acetoxyoctadecanoate and structurally or functionally analogous esters.

Property This compound Butyl Acetate (C₆H₁₂O₂) Methyl Benzoate (C₈H₈O₂) Butyl Carbitol Acetate (C₁₀H₂₀O₄)
Molecular Weight ~384 g/mol (estimated) 116.16 g/mol 136.15 g/mol 204.3 g/mol
Boiling Point >250°C (predicted) 126°C 199°C 246.7°C
Hydrophobicity High (long alkyl chain) Moderate Moderate High (due to ether and ester groups)
Applications Potential use in high-temp lubricants or coatings Solvent in paints, coatings Fragrance, plasticizers Solvent in industrial coatings, inks
Synthetic Complexity High (multiple functional groups) Low Moderate Moderate
Regulatory Status Not listed in provided evidence Widely regulated (e.g., EPA) Regulated under benzoate derivatives Limited regulatory data

Key Findings:

Structural Complexity: this compound’s long alkyl chain and acetoxy group distinguish it from smaller esters like butyl acetate, likely conferring higher viscosity and thermal stability .

Functional Versatility : Unlike methyl benzoate (used in fragrances) or butyl carbitol acetate (a specialty solvent), the target compound’s applications remain speculative but may align with industrial lubricants or biodegradable polymers.

Regulatory Gaps: No toxicity or ecological data were identified in the evidence, unlike butyl acetate, which has well-documented safety profiles .

Research Limitations and Recommendations

The provided evidence lacks direct studies on this compound, necessitating extrapolation from analogous compounds. Key gaps include:

  • Experimental Data : Absence of measured physical properties (e.g., melting point, solubility) or spectroscopic profiles.
  • Toxicology: No LD50 values or ecotoxicological data, unlike standardized compounds like butyl acetate .
  • Synthetic Pathways: No details on esterification methods or yield optimization.

Suggested Research Directions:

Comparative Stability Studies : Evaluate hydrolytic stability against shorter-chain esters like methyl benzoate .

Thermal Analysis : Compare decomposition temperatures with butyl carbitol acetate to assess suitability for high-temperature applications .

Regulatory Compliance : Conduct toxicity screenings to address gaps highlighted in evidence .

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